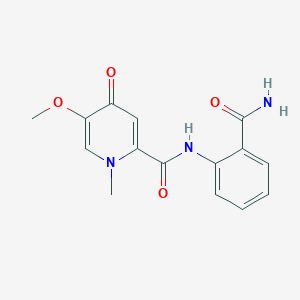
5-ethoxy-1-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-1-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide, often referred to as 5-EMT, is a compound with a wide range of potential applications in the scientific research field. Its unique chemical structure and properties make it a valuable tool for studying a variety of biological processes.
Mecanismo De Acción
The exact mechanism of action of 5-EMT is not yet fully understood. However, it is believed to act as a calcium channel blocker, preventing the flow of calcium ions into the cell. This in turn alters the electrical activity of the cell and can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 5-EMT are not yet fully understood. However, it is believed to have a variety of effects on the body. It has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin, as well as on the release of hormones such as cortisol and oxytocin. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-EMT in lab experiments has a number of advantages. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable, making it suitable for use in long-term experiments. However, it is important to note that 5-EMT is toxic and should be handled with care.
Direcciones Futuras
The use of 5-EMT in scientific research is still in its early stages and there are a number of potential future directions for its use. For example, it could be used to study the effects of environmental pollutants on various biological processes. It could also be used to investigate the effects of drugs on the brain and to study the mechanisms of action of various drugs. Additionally, it could be used to study the effects of calcium ion channels on nerve cells and to investigate the role of calcium in various physiological processes. Finally, it could be used to investigate the effects of various drugs on the metabolism of drugs.
Métodos De Síntesis
5-EMT is synthesized through a multi-step process involving a series of reactions with various reagents. The first step involves the formation of a thiazole ring from an aromatic amine and a thiophosgene reagent. This is followed by an alkylation reaction with an alkyl halide to form an α-chloro-thiazole. The next step involves a nucleophilic substitution reaction with a methyl iodide to form a methyl-thiazole. The last step involves the formation of a dihydropyridine ring by a reaction with an acyl chloride.
Aplicaciones Científicas De Investigación
5-EMT has a variety of applications in scientific research. It has been used in studies to investigate the effects of environmental pollutants on the development of embryos. It has also been used to study the role of calcium ion channels in nerve cells. In addition, it has been used to investigate the effects of drugs on the brain and to study the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
5-ethoxy-1-methyl-4-oxo-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10-7-15(2)8(6-9(10)16)11(17)14-12-13-4-5-19-12/h4-7H,3H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTQUPCVESJFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6556090.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6556094.png)
![2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6556100.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B6556107.png)
![8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556135.png)
![1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556139.png)
![1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556140.png)
![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)
![2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556145.png)
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6556152.png)
![5-methoxy-1-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556160.png)

![5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556167.png)
